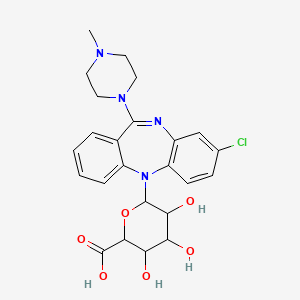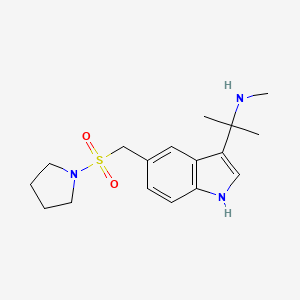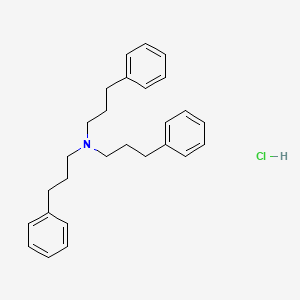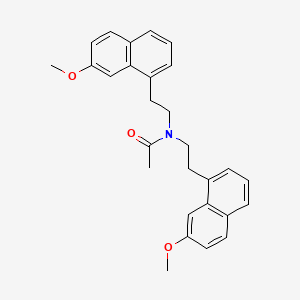
Clozapine 5-N-glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Clozapine 5-N-glucuronide is a dibenzodiazepine . It is a metabolite of Clozapine, an atypical or second-generation antipsychotic drug used in treatment-resistant schizophrenia and to decrease suicide risk in schizophrenic patients .
Synthesis Analysis
Clozapine 5-N-glucuronide is synthesized from clozapine and desmethylclozapine with human liver microsomes fortified with UDP-glucuronic acid . The same conjugates could also be purified from patient urine .Molecular Structure Analysis
The molecular formula of Clozapine 5-N-glucuronide is C24H27ClN4O6 . Its molecular weight is 502.9 g/mol . The IUPAC name is 6-[3-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzodiazepin-11-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid .Chemical Reactions Analysis
Clozapine 5-N-glucuronide is formed from clozapine through glucuronidation by uridine 5’-diphospho glucuronosyltransferases (UGTs) . The clozapine-5N-glucuronide/clozapine ratio was found to be 69% lower in patients switching versus maintaining clozapine treatment .Physical And Chemical Properties Analysis
Clozapine 5-N-glucuronide has a molecular weight of 502.9 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 9 . Its Rotatable Bond Count is 3 .科学的研究の応用
Treatment of Schizophrenia
Clozapine is considered the gold standard for treatment-resistant schizophrenia . It is often prescribed to patients diagnosed with treatment-resistant schizophrenia (TRS) as a therapeutic management option .
Metabolic Syndrome Research
There is a high prevalence of metabolic syndrome in patients receiving clozapine . Research recommends more robust monitoring of weight, waist circumference, lipid profile, HbA1c, fasting blood glucose and blood pressure at clozapine clinics to prevent consequent health complications .
Adverse Drug Reactions
Adverse drug reactions in relation to clozapine plasma levels have been studied extensively . Some of these adverse effects include EEG slowing, obsessive-compulsive symptoms, heart rate variability, hyperinsulinemia, metabolic syndrome, and constipation .
Electroencephalographic (EEG) Changes
Studies have addressed the issue of electroencephalographic (EEG) changes and/or seizures in relation to clozapine levels . These studies have examined patients at both the maintenance phase and the early treatment phase .
Pharmacokinetics
Clozapine presents variable pharmacokinetics affected by numerous parameters, leading to significant inter- and intra-individual variation . Therapeutic drug monitoring of plasma clozapine levels confers a significant benefit in everyday clinical practice .
Pharmacist Support
Pharmacists play a crucial role in supporting patients receiving clozapine . They can offer support in monitoring the prevalence of metabolic syndrome and identifying any variables correlated with its development .
作用機序
Target of Action
Clozapine, the parent compound of Clozapine 5-N-glucuronide, is an atypical antipsychotic drug that displays affinity to various neuroreceptors . It has a particularly low affinity to the dopamine receptors, which results in fewer extrapyramidal side effects . Clozapine demonstrated binding affinity to the following receptors: histamine H1, adrenergic α1A, serotonin 5-HT6, serotonin 5-HT2A, muscarinic M1, serotonin 5-HT7, serotonin 5-HT2C, dopamine D4, adrenergic α2A, and serotonin 5-HT3 .
Mode of Action
Clozapine’s mode of action is unique among second-generation antipsychotics. It has a high dissociation constant for D2, which is even higher than dopamine . It also antagonizes 5HT2 serotonergic receptor subtypes (5HT2A & 5HT2C) and adrenergic (α1), histamine (H1), and muscarinic receptors (M1) . While Clozapine is an M1 antagonist, N-desmethylclozapine (NDMC), the main metabolite of Clozapine, acts as a potent allosteric M1 receptor agonist . This M1 receptor activation by NDMC leads to the release of acetylcholine and dopamine in the cortex .
Biochemical Pathways
Clozapine undergoes extensive hepatic metabolism with the main routes being demethylation to N-desmethylclozapine and oxidation to clozapine n-oxide . In vitro experiments suggest that CYP3A4 accounts for around 70% of clozapine clearance, CYP1A2 around 15%, and 5% or less for each of CYP2C19, CYP2C8, and FMO3 .
Pharmacokinetics
Clozapine has a narrow therapeutic window and therapeutic drug monitoring is recommended . Serum concentrations of clozapine less than 250 ng/mL are associated with relapse and those above 750ng/mL are associated with increased risk of intoxication . The FDA label cautions about CYP2D6 poor metabolizers and potential drug-drug interactions with drugs metabolized by the same CYP450 enzymes as clozapine .
Result of Action
The combination of relatively high D1, low D2, and very high 5-HT2 receptor occupancy rates is unique to Clozapine and may explain its lower propensity for extrapyramidal side effects . Clozapine achieves its therapeutic outcomes at substantially lower dosages than anticipated based on its comparatively modest D2 receptor binding affinity .
Action Environment
The antidepressant fluvoxamine is an inhibitor of CYP1A2 and can increase plasma concentrations of clozapine . This pharmacokinetic effect can be utilized as a mechanism to modulate clozapine dose; reducing the dose of clozapine in order to try to decrease side effects while maintaining efficacy .
Safety and Hazards
将来の方向性
Clozapine is superior to other antipsychotics as a therapy for treatment-resistant schizophrenia and schizoaffective disorder with increased risk of suicidal behavior . It has also been used in the off-label treatment of bipolar disorder, major depressive disorder (MDD), and Parkinson’s disease (PD) . More clinical studies and subsequent meta-analyses are needed beyond the application of clozapine in schizophrenia-spectrum disorders .
特性
IUPAC Name |
6-[3-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzodiazepin-11-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4O6/c1-27-8-10-28(11-9-27)22-14-4-2-3-5-16(14)29(17-7-6-13(25)12-15(17)26-22)23-20(32)18(30)19(31)21(35-23)24(33)34/h2-7,12,18-21,23,30-32H,8-11H2,1H3,(H,33,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWIDMPXCSUNRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)N(C4=CC=CC=C42)C5C(C(C(C(O5)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How abundant is clozapine 5-N-glucuronide compared to other clozapine metabolites found in patient urine?
A1: The research paper indicates that the amount of clozapine 5-N-glucuronide found in the urine of four patients ranged from 0.1% to 0.5% of the administered dose. [] This was similar to the amount of the quaternary ammonium glucuronide of clozapine observed in the same samples. [] For comparison, the study mentions that olanzapine 10-N-glucuronide constitutes a major portion of urinary metabolites in individuals who have taken olanzapine. []
Q2: The study mentions that clozapine 5-N-glucuronide is resistant to enzymatic hydrolysis. What other characteristics were observed regarding its stability?
A2: Besides being resistant to enzymatic hydrolysis, clozapine 5-N-glucuronide was found to be labile in acidic environments. [] This is similar to the behavior exhibited by olanzapine 10-N-glucuronide. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Methyl 3-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B602169.png)
![3-[[2'-(5-Oxo-4,5-dihydro-1,2,4-oxadiazole-3-yl)-4-biphenylyl]methyl]-2-oxo-2,3-dihydro-1H-benzoimidazole-4-carboxylic acid methyl ester](/img/structure/B602174.png)